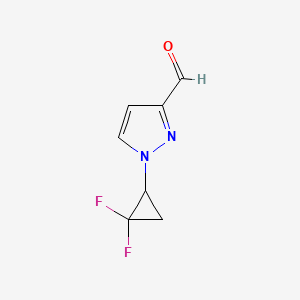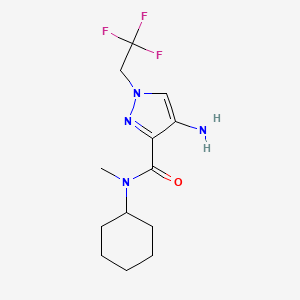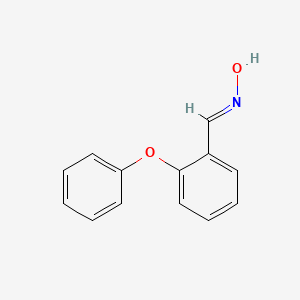
2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide is a complex organic compound characterized by the presence of functional groups including amides, ureas, and trifluoromethyl phenyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide typically involves multi-step reactions starting from basic aromatic precursors. One common approach involves:
Formation of Urea Derivative: : The initial step might involve the reaction of a trifluoromethyl phenyl isocyanate with an aniline derivative to form a substituted urea.
Amidation Reaction: : This urea derivative can then undergo an amidation reaction with 2-methylbenzoyl chloride in the presence of a base like triethylamine, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity. This could involve:
Batch Processes: : Using controlled batch processes to handle intermediate steps.
Catalysts and Optimized Conditions: : Employing catalysts to increase reaction efficiency and applying optimized temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide can undergo various types of chemical reactions:
Oxidation: : It might be oxidized under strong oxidizing conditions, leading to breakdown products useful for studying its stability.
Reduction: : Reduction reactions could target the urea or amide functionalities, modifying the compound's properties.
Substitution: : Given the aromatic rings, electrophilic substitution reactions could introduce new substituents.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or using reducing agents such as sodium borohydride.
Substitution: : Electrophiles such as bromine or chlorinating agents.
Major Products Formed
Oxidation: : Various carboxylic acid derivatives or simple aromatic carboxylates.
Reduction: : Amino derivatives or reduced amide functionalities.
Substitution: : Halo-derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Analytical Standards: : Used as a standard in analytical techniques such as HPLC or GC-MS.
Reagent: : Employed as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology
Biomolecular Probes: : Potential use as a probe for studying protein-ligand interactions.
Medicine
Pharmacology: : Its structure suggests possible development into pharmaceutical agents targeting specific proteins or enzymes.
Industry
Material Science: : Components in the synthesis of high-performance materials, coatings, or polymers.
Mecanismo De Acción
2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide's mechanism of action in biological systems might involve:
Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways: : Modulation of signaling pathways, resulting in altered cellular responses.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
When compared to similar compounds:
Enhanced Fluorine Effects: : The trifluoromethyl group may confer enhanced stability and lipophilicity.
Unique Substituent Combinations: : The presence of both urea and amide groups could afford a unique interaction profile with biological targets.
List of Similar Compounds
N-phenylureido Derivatives: : These compounds share the urea linkage and phenyl groups.
Benzamides with Substituents: : Various benzamide derivatives that differ in substituent groups.
This compound's unique structural features and versatility in chemical reactions make it a promising candidate for further research and application in various scientific domains.
Propiedades
IUPAC Name |
2-methyl-N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c1-14-8-2-3-9-15(14)20(29)26-18-12-6-7-13-19(18)28-21(30)27-17-11-5-4-10-16(17)22(23,24)25/h2-13H,1H3,(H,26,29)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOJXEBAYCSPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2920613.png)
![2,6-DIFLUORO-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE](/img/structure/B2920615.png)
![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2920617.png)
![2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2920618.png)
![2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2920619.png)


![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920625.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone](/img/structure/B2920626.png)
![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)
